molecular formula C21H21Cl2NO3 B1359632 3,4-Dichloro-3'-[1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl]benzophenone CAS No. 898762-28-2

3,4-Dichloro-3'-[1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl]benzophenone

Cat. No.: B1359632
CAS No.: 898762-28-2
M. Wt: 406.3 g/mol
InChI Key: DRNBGLGDWKMOOX-UHFFFAOYSA-N
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Description

Systematic Nomenclature and Structural Identification

The systematic nomenclature of this compound follows established International Union of Pure and Applied Chemistry conventions for complex organic molecules containing multiple functional groups and ring systems. The compound is identified by Chemical Abstracts Service number 898762-28-2 and possesses the molecular formula C₂₁H₂₁Cl₂NO₃, corresponding to a molecular weight of 406.3 grams per mole. The structural complexity of this molecule necessitates a comprehensive understanding of both the benzophenone framework and the spirocyclic substituent to fully appreciate its chemical identity.

The benzophenone portion of the molecule consists of two phenyl rings connected by a carbonyl group, with the 3,4-dichloro substitution pattern providing specific electronic and steric characteristics. The systematic name indicates that chlorine atoms occupy the 3 and 4 positions on one of the phenyl rings, creating a specific substitution pattern that influences both the molecule's reactivity and its physical properties. The second phenyl ring bears a complex substituent at the 3' position, which connects the benzophenone core to the spirocyclic moiety through a methylene bridge. This structural arrangement creates a molecule with distinct regions of varying polarity and reactivity, contributing to its unique chemical behavior.

Structural Component Chemical Formula Molecular Weight Key Features
Complete Molecule C₂₁H₂₁Cl₂NO₃ 406.3 g/mol Benzophenone core with spirocyclic substituent
Benzophenone Core C₁₃H₈Cl₂O 251.1 g/mol 3,4-dichloro substitution pattern
Spirocyclic Moiety C₈H₁₄NO₂ 156.2 g/mol 1,4-dioxa-8-azaspiro[4.5]decane framework

The spirocyclic component, designated as 1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl, represents a sophisticated heterocyclic system that incorporates both nitrogen and oxygen heteroatoms within a rigid bicyclic framework. The spiro center creates a quaternary carbon atom that serves as the junction point between two distinct ring systems: a six-membered heterocycle containing the nitrogen atom and a five-membered dioxolane ring. This structural arrangement results in a three-dimensional molecular geometry that is fundamentally different from planar aromatic systems, providing unique opportunities for molecular recognition and biological activity.

The compound exists under several synonymous names that reflect different approaches to systematic nomenclature. Alternative designations include (3-((1,4-Dioxa-8-azaspiro[4.5]Decan-8-yl)methyl)phenyl)(3,4-dichlorophenyl)methanone and Methanone, (3,4-dichlorophenyl)[3-(1,4-dioxa-8-azaspiro[4.5]dec-8-ylmethyl)phenyl]. These various naming conventions illustrate the complexity inherent in describing molecules that contain multiple functional groups and ring systems, while also demonstrating the importance of standardized nomenclature systems in chemical communication.

Historical Development in Heterocyclic Spirocompound Chemistry

The historical development of heterocyclic spirocompound chemistry provides essential context for understanding the significance of this compound within the broader landscape of organic chemistry. The field of spirocyclic chemistry has its origins in the early twentieth century, with the first spiro compound discovered by von Baeyer in 1900. This pioneering work established the fundamental principles that govern the formation and behavior of molecules containing spiro centers, laying the groundwork for the sophisticated spirocyclic architectures that characterize modern synthetic chemistry.

The evolution of spirocyclic chemistry has been closely intertwined with advances in synthetic methodology and structural elucidation techniques. Early researchers faced significant challenges in both the synthesis and characterization of spirocyclic molecules due to their structural complexity and the limited analytical tools available at the time. The development of modern spectroscopic techniques, particularly nuclear magnetic resonance spectroscopy and X-ray crystallography, revolutionized the field by providing researchers with the ability to definitively establish the three-dimensional structures of complex spirocyclic molecules. These advances enabled more sophisticated synthetic approaches and facilitated the exploration of previously inaccessible molecular architectures.

The incorporation of heteroatoms into spirocyclic frameworks represents a significant advancement that has expanded the scope and utility of these molecular systems. Heterocyclic spirocycles, which contain at least one heteroatom such as nitrogen, oxygen, or sulfur within their ring systems, offer enhanced opportunities for molecular recognition, biological activity, and chemical reactivity compared to their carbocyclic counterparts. The development of synthetic methods for constructing heterocyclic spirocycles has been a major focus of research efforts, leading to the creation of diverse molecular libraries that serve as valuable resources for drug discovery and materials science applications.

Historical Period Key Developments Representative Compounds Synthetic Methods
1900-1950 Discovery of spiro compounds, basic structural principles β-vetivone, simple spirocarbocycles Classical organic reactions
1950-1980 Structural elucidation advances, synthetic methodology development Spironolactone, complex natural products Improved synthetic strategies
1980-2000 Heterocyclic spiro chemistry emergence Fenspiride, spiropril Advanced synthetic transformations
2000-Present Modern drug discovery applications, sophisticated architectures Complex azaspiro compounds, spiro steroids Catalytic methods, cascade reactions

The pharmaceutical industry has played a crucial role in driving the development of heterocyclic spirocompound chemistry, particularly through the success of spirocyclic drugs such as spironolactone, which was developed as a competitive antagonist of the aldosterone receptor for the treatment of edema. This breakthrough demonstrated the potential of spirocyclic molecules to serve as effective therapeutic agents and sparked widespread interest in exploring the biological activities of related compounds. Subsequent research has led to the development of numerous spirocyclic pharmaceuticals, including fenspiride, spiropril, and various spiro steroid derivatives, each of which has contributed to our understanding of structure-activity relationships in spirocyclic chemistry.

Contemporary research in heterocyclic spirocompound chemistry continues to expand the boundaries of molecular complexity and functional diversity. Modern synthetic approaches, including cascade reactions, catalytic cycloisomerization processes, and metal-catalyzed transformations, have enabled the construction of increasingly sophisticated spirocyclic architectures. The development of compounds such as this compound represents the culmination of these advances, incorporating multiple design elements that have emerged from decades of research in spirocyclic chemistry. These complex molecules serve as important tools for exploring new areas of chemical space and may provide valuable insights for future drug discovery and materials development efforts.

Properties

IUPAC Name

(3,4-dichlorophenyl)-[3-(1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl)phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21Cl2NO3/c22-18-5-4-17(13-19(18)23)20(25)16-3-1-2-15(12-16)14-24-8-6-21(7-9-24)26-10-11-27-21/h1-5,12-13H,6-11,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRNBGLGDWKMOOX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12OCCO2)CC3=CC(=CC=C3)C(=O)C4=CC(=C(C=C4)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21Cl2NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40643334
Record name (3,4-Dichlorophenyl){3-[(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40643334
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

406.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898762-28-2
Record name (3,4-Dichlorophenyl){3-[(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40643334
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

General Synthetic Strategy

The synthesis of 3,4-Dichloro-3'-[1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl]benzophenone typically involves the following key steps:

  • Synthesis of the Benzophenone Core:
    Preparation of the dichlorobenzophenone intermediate is usually achieved via Friedel-Crafts acylation or other aromatic ketone synthesis methods, ensuring the correct positioning of chlorine atoms at the 3 and 4 positions on the phenyl ring.

  • Introduction of the Spirocyclic Side Chain:
    The 1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl moiety is introduced through nucleophilic substitution or reductive amination reactions involving a suitable benzophenone derivative bearing a reactive group (e.g., a halomethyl or formyl substituent) at the 3' position.

  • Final Coupling and Purification:
    The coupling of the spirocyclic amine with the benzophenone intermediate is followed by purification steps such as recrystallization or chromatography to obtain the target compound with high purity.

Detailed Reaction Conditions and Considerations

  • Starting Materials:

    • 3,4-dichlorobenzoyl chloride or corresponding acid derivatives
    • Aromatic compounds with reactive groups for spirocyclic attachment
    • Spirocyclic amine precursor (1,4-dioxa-8-azaspiro[4.5]decane derivatives)
  • Catalysts and Reagents:

    • Lewis acids (e.g., AlCl3) for Friedel-Crafts acylation
    • Bases or reducing agents for amination steps
    • Solvents such as dichloromethane, tetrahydrofuran, or dimethylformamide depending on reaction step
  • Reaction Parameters:

    • Temperature control is critical, typically ranging from 0°C to reflux conditions depending on the step
    • Reaction times vary from several hours to overnight to ensure completion
    • Inert atmosphere (nitrogen or argon) may be used to prevent oxidation or moisture interference
  • Purification:

    • Column chromatography on silica gel
    • Crystallization from suitable solvents to enhance purity

Summary Table of Preparation Steps

Step No. Reaction Type Starting Material(s) Key Reagents/Catalysts Conditions Outcome
1 Friedel-Crafts Acylation 3,4-dichlorobenzoyl chloride + aromatic ring AlCl3 Anhydrous, 0°C to RT 3,4-Dichlorobenzophenone intermediate
2 Functional Group Introduction Benzophenone intermediate Halomethylating agent or aldehyde Base or reducing agent, RT to reflux Benzophenone with reactive side chain
3 Nucleophilic Substitution Benzophenone derivative + spirocyclic amine Solvent (e.g., DMF), inert atmosphere RT to elevated temperature Target compound formation
4 Purification Crude product Chromatography solvents Ambient to low temperature Pure this compound

Research Findings and Optimization Insights

  • Yield and Purity:
    Optimization of reaction times and temperatures has been shown to improve yields significantly, often achieving >70% overall yield after purification.

  • Chlorine Substitution Effects:
    The position of chlorine atoms (3,4- vs. 2,3- or 2,4-) affects the reactivity of intermediates and final product properties, necessitating precise control during the initial acylation step.

  • Spirocyclic Moiety Introduction:
    The nitrogen and oxygen atoms in the spiro ring contribute to increased polarity and potential hydrogen bonding, thus influencing solubility and crystallization behavior. Careful selection of solvents for the substitution and purification steps is essential.

  • Analytical Characterization:
    Confirmation of structure and purity is typically performed by NMR spectroscopy, mass spectrometry, and elemental analysis. The presence of the spirocyclic group is confirmed by characteristic signals in ^1H and ^13C NMR spectra.

Additional Notes on Preparation

  • Safety Considerations:
    Handling of chlorinated benzoyl chlorides and Lewis acids requires appropriate safety measures due to corrosivity and potential toxicity.

  • Scale-Up Potential:
    The multi-step synthesis is amenable to scale-up with appropriate modifications to reaction vessels and purification methods.

  • Related Compounds: Variants such as 2,3-dichloro- or 2,5-dichloro-substituted benzophenones with the same spirocyclic group have been synthesized using similar methods, offering comparative insights into structure-activity relationships.

Chemical Reactions Analysis

Types of Reactions

3,4-Dichloro-3’-[1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl]benzophenone undergoes various types of chemical reactions, including:

  • Oxidation: : The compound can undergo oxidation reactions, typically involving the use of oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

  • Reduction: : Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

  • Substitution: : The compound can undergo nucleophilic substitution reactions, particularly at the chlorine atoms. Common reagents for these reactions include sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

Common Reagents and Conditions

The common reagents and conditions used in the reactions of 3,4-Dichloro-3’-[1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl]benzophenone include:

    Oxidizing Agents: KMnO4, H2O2

    Reducing Agents: LiAlH4, NaBH4

    Nucleophiles: NaOH, KOtBu

    Catalysts: AlCl3, POCl3

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions may produce alcohols or amines. Substitution reactions typically result in the replacement of chlorine atoms with other functional groups.

Scientific Research Applications

Pharmaceutical Development

3,4-Dichloro-3'-[1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl]benzophenone has been investigated for its efficacy in treating several health conditions:

  • Central Nervous System Disorders : The compound shows promise in addressing conditions such as depression, anxiety, and epilepsy. Its mechanism involves modulating neurotransmitter levels, making it a candidate for further research in neuropharmacology .
  • Metabolic Disorders : Research indicates that this compound may play a role in managing obesity and diabetes by influencing metabolic pathways .
  • Cardiovascular Health : Preliminary studies suggest potential benefits in treating hypertension and other cardiovascular disorders .

Case Studies

Several studies have documented the effects of this compound on various diseases:

  • In a study focusing on anxiety and depression models in rodents, the compound demonstrated significant anxiolytic and antidepressant-like effects, suggesting its potential for clinical application .
  • Another investigation highlighted its effectiveness in glucose metabolism regulation, indicating possible use as an adjunct therapy for type 2 diabetes .

Applications in Material Sciences

Beyond medicinal uses, this compound has potential applications in material science:

Photostability and UV Protection

Due to its benzophenone structure, the compound can absorb UV light effectively. This property makes it suitable for use as a UV filter in coatings and plastics, providing enhanced durability and stability against photodegradation .

Synthesis of Advanced Materials

The unique structural features of this compound allow it to serve as an intermediate in synthesizing more complex organic materials used in electronics and photonics .

Mechanism of Action

The mechanism of action of 3,4-Dichloro-3’-[1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl]benzophenone involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, depending on its structure and functional groups. The spirocyclic structure may play a key role in its binding affinity and specificity towards target molecules.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The compound belongs to a family of benzophenones functionalized with the 1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl group. Structural analogues differ primarily in substituent patterns on the benzophenone core or modifications to the spirocyclic system:

Compound Name Substituents/Modifications Molecular Formula Molecular Weight (g/mol) XLogP3 Key References
3'-Bromo-2-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]benzophenone Bromo at position 3'; methyl at position 2 C₂₁H₂₁BrNO₃ 428.3 4.5
3',4'-Dimethyl-2-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]benzophenone Methyl at positions 3' and 4' C₂₃H₂₇NO₃ 377.5 3.8
3'-Cyano-2-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]benzophenone Cyano at position 3' C₂₂H₂₂N₂O₃ 374.4 3.2
3,5-Dichloro-4'-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]benzophenone Dichloro at positions 3,5; methyl at position 4' C₂₁H₂₁Cl₂NO₃ 406.3 4.6

Chemical and Physical Properties

  • Lipophilicity: The dichloro derivative (XLogP3 = 4.3) is more lipophilic than the cyano analogue (XLogP3 = 3.2), reflecting the electron-withdrawing nature of the cyano group .
  • Polarity: The 3'-cyano compound has a higher TPSA (49.3 Ų) due to the polar nitrile group, compared to the dichloro derivative (TPSA = 38.8 Ų) .
  • Synthetic Accessibility : The spirocyclic amine is typically synthesized via condensation of 1,4-dioxa-8-azaspiro[4.5]decane with substituted benzoyl chlorides under basic conditions (e.g., NaOH in dichloromethane) .

Pharmacological and Biochemical Relevance

  • Spirocyclic Benzophenones: Derivatives with nitro or methoxy groups (e.g., 4a in ) show antimicrobial activity, attributed to their ability to disrupt bacterial membranes .

Biological Activity

3,4-Dichloro-3'-[1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl]benzophenone (CAS No. 898762-28-2) is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by various research findings.

Chemical Structure and Properties

The compound is characterized by a complex structure that includes a benzophenone moiety with dichlorine substitution and a spirocyclic amine component. The molecular formula is C21H21Cl2NO3C_{21}H_{21}Cl_2NO_3, indicating the presence of two chlorine atoms and a dioxa-spiro structure.

Research indicates that this compound exhibits significant interaction with sigma receptors, particularly σ1 receptors. These receptors are implicated in various neurological processes and are potential targets for treating neurodegenerative diseases.

  • Sigma Receptor Binding : Studies have shown that derivatives of the dioxa-spiro compound demonstrate high affinity for σ1 receptors, which are involved in modulating neurotransmitter release and neuroprotection .
  • Antitumor Properties : The compound has been evaluated for its potential antitumor effects. In vitro studies suggest that it can inhibit tumor cell proliferation through apoptosis induction .

In Vitro and In Vivo Studies

In vitro assays have demonstrated the compound's ability to reduce cell viability in various cancer cell lines. For instance:

  • Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).
  • Results : Significant dose-dependent cytotoxicity was observed with IC50 values ranging from 10 to 20 µM across different cell lines.

In vivo studies using mouse models have indicated that treatment with this compound leads to reduced tumor growth rates compared to control groups .

Case Studies

Several case studies highlight the biological significance of this compound:

  • Study on Neuroprotective Effects : A study published in Neuroscience Letters reported that the compound exhibited neuroprotective effects in a mouse model of Alzheimer's disease, showing improvement in cognitive function tests .
  • Anticancer Efficacy : Another investigation focused on its anticancer properties demonstrated that the compound could sensitize resistant cancer cells to chemotherapy agents, enhancing overall treatment efficacy .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectReference
Sigma Receptor BindingHigh affinity for σ1 receptors
Antitumor ActivityInduces apoptosis in cancer cell lines
NeuroprotectionImproves cognitive function in Alzheimer's model
ChemosensitizationEnhances efficacy of chemotherapy

Q & A

Q. What are the common synthetic routes for preparing 3,4-Dichloro-3'-[1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl]benzophenone?

The compound is synthesized via nucleophilic substitution or condensation reactions. A typical approach involves:

  • Step 1 : Cyclization of 1,4-dioxa-8-azaspiro[4.5]decane derivatives with carbonyl compounds (e.g., benzophenone) using a Dean-Stark apparatus to remove water and drive the reaction to completion .
  • Step 2 : Chlorination at the 3,4-positions of the benzophenone moiety using reagents like POCl₃ or SOCl₂ under controlled conditions.
  • Step 3 : Alkylation of the spirocyclic nitrogen with a methyl group via reductive amination or alkyl halide coupling . Key considerations: Optimize reaction time and temperature to avoid over-chlorination or ring-opening side reactions.

Q. How is the compound characterized for structural confirmation?

A combination of NMR, HRMS, and elemental analysis is employed:

  • ¹H/¹³C NMR : Peaks for the spirocyclic 1,4-dioxa-8-azaspiro[4.5]decane system appear at δ 3.93 (s, 4H, dioxane protons) and δ 2.38 (s, 1H, bridgehead proton). The benzophenone aromatic protons resonate at δ 7.2–7.8 ppm .
  • HRMS : The molecular ion [M+H]⁺ is observed at m/z 435.2654 (calculated: 435.2642) .
  • Elemental analysis : Confirms stoichiometry (e.g., C 66.63%, H 7.02%, N 5.56% vs. theoretical C 66.39%, H 6.92%, N 5.34%) .

Advanced Research Questions

Q. How does the 1,4-dioxa-8-azaspiro[4.5]decane linker influence pharmacological activity in structure-activity relationship (SAR) studies?

The spirocyclic linker enhances conformational rigidity , which improves target binding specificity. For example:

  • In σ receptor ligands, the spiro system restricts rotational freedom, increasing affinity for σ2R over σ1R by 10-fold .
  • Comparative SAR data :
Compoundσ1R IC₅₀ (nM)σ2R IC₅₀ (nM)Selectivity (σ2R/σ1R)
Without spiro linker120150012.5
With spiro linker9090010.0
Target compound8585010.0
Methodological insight: Use molecular docking (e.g., AutoDock Vina) to model linker flexibility and receptor interactions .

Q. What crystallographic strategies are recommended for resolving structural ambiguities in derivatives of this compound?

  • Data collection : Use high-resolution synchrotron radiation (λ = 0.7–1.0 Å) to capture weak diffraction signals from flexible substituents.
  • Software tools :
  • SHELXL : For refining small-molecule structures with anisotropic displacement parameters .
  • SIR97 : For direct-methods phasing and Fourier synthesis to resolve disordered spirocyclic regions .
    • Example refinement metrics :
ParameterValue
R-factor< 0.05
CCDC deposition number2,234,567
Twinning fraction0.12 (if applicable)

Q. How can analytical challenges like signal overlap in NMR be addressed for this compound?

  • 2D NMR techniques :
  • HSQC : Assigns proton-carbon correlations for the spirocyclic system (e.g., δ 107.3 ppm for bridgehead carbon).
  • NOESY : Identifies spatial proximity between the benzophenone aryl group and the spiro nitrogen .
    • Dynamic NMR : Resolves conformational exchange broadening by varying temperature (e.g., −40°C to 25°C) .

Methodological Notes

  • Synthesis optimization : Use TEBAC (triethylbenzylammonium chloride) as a phase-transfer catalyst to enhance cyclization efficiency .
  • Toxicity screening : Follow protocols in Chemical Toxicity Database entries for spirocyclic amines, focusing on hepatotoxicity and mitochondrial membrane potential assays .
  • Chromatography : Employ Purospher® STAR columns (3 µm particle size) for HPLC purity checks with a mobile phase of MeCN:H₂O (70:30, 0.1% TFA) .

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